molecular formula C15H16O3S B1328780 2-Phenylethyl 4-methylbenzenesulfonate CAS No. 4455-09-8

2-Phenylethyl 4-methylbenzenesulfonate

Cat. No. B1328780
CAS RN: 4455-09-8
M. Wt: 276.4 g/mol
InChI Key: CVPPUZPZPFOFPK-UHFFFAOYSA-N
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Description

The compound "2-Phenylethyl 4-methylbenzenesulfonate" is a chemical species that is part of a broader class of organic compounds known as sulfonates. These molecules are characterized by the presence of a sulfonate group (SO3-) attached to an aromatic ring. The specific structure of "2-Phenylethyl 4-methylbenzenesulfonate" suggests that it has a phenylethyl group attached to a 4-methylbenzenesulfonate moiety.

Synthesis Analysis

The synthesis of compounds related to "2-Phenylethyl 4-methylbenzenesulfonate" involves various chemical reactions and starting materials. For instance, the synthesis of sterically hindered isomeric forms of dimethyl[methyl(phenylsulfonyl)amino]benzenesulfonyl chloride involves the interaction of N-methyl-benzenesulfonamide derivatives with chlorosulfonic acid, as described in one of the studies . Although the exact synthesis of "2-Phenylethyl 4-methylbenzenesulfonate" is not detailed in the provided papers, similar synthetic routes may be applicable, involving the use of sulfonamide precursors and appropriate activating agents.

Molecular Structure Analysis

The molecular structure of related sulfonate compounds has been characterized using techniques such as X-ray single crystal diffraction. For example, the crystal structures of two isomeric forms of dimethyl[methyl(phenylsulfonyl)amino]benzenesulfonate were determined, revealing their molecular crystals and hydrogen bonding patterns . These structural insights are crucial for understanding the molecular geometry and potential reactivity of "2-Phenylethyl 4-methylbenzenesulfonate".

Chemical Reactions Analysis

The reactivity of sulfonate esters, such as "2-Phenylethyl 4-methylbenzenesulfonate", can be studied through their interactions with nucleophiles. A related study investigated the kinetics of substituted 2-phenylethyl m-nitrobenzenesulfonates with pyridines, showing that electron-donating and electron-withdrawing substituents significantly affect the reaction rates . These findings suggest that the electronic nature of the substituents on "2-Phenylethyl 4-methylbenzenesulfonate" would similarly influence its reactivity in nucleophilic substitution reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of sulfonate compounds are influenced by their molecular structure. For instance, the presence of a sulfonate group can enhance the solubility of the compound in polar solvents. The crystal packing and hydrogen bonding patterns observed in related sulfonate structures suggest that "2-Phenylethyl 4-methylbenzenesulfonate" may also exhibit significant intermolecular interactions, which can affect its melting point, solubility, and other physical properties . Additionally, the presence of substituents such as the 4-methyl group can influence the compound's acidity, boiling point, and stability.

Scientific Research Applications

Synthesis and Structural Studies

  • Synthesis Techniques : 3-Hydroxy-2-iodophenyl-(4-methylbenzenesulfonate) is synthesized using a three-step procedure from resorcinol with an overall yield of 65%, indicating potential synthetic routes for related compounds (Pan et al., 2020).
  • Molecular Structure Analysis : An ab initio molecular orbital study of 4-methylbenzenesulfonate anion provided insights into its molecular geometry, offering a foundational understanding for similar structures (Ristova et al., 1999).

Applications in Material Science and Chemistry

  • Antioxidant and Corrosion Inhibitors : Compounds including 4-methylbenzenesulfonate showed significant antioxidant activity, suggesting their use in lubricating oils (Habib et al., 2014).
  • Electrochemistry of Metal Complexes : Studies on divalent metal 4-methylbenzenesulfonate complexes reveal diverse coordination environments, which are crucial for understanding electrochemical properties (Yang et al., 2003).

Pharmaceuticals and Biomedical Research

  • **Tyrosrosinase Inhibition**: A novel compound, (E)-2-((2,4-dihydroxyphenyl)diazenyl)phenyl 4-methylbenzenesulfonate, demonstrated potent inhibitory effects on mushroom tyrosinase, suggesting applications in treatments for hyperpigmentation disorders (Bae et al., 2013).
  • Multifunctional Drug Candidate : A tetracyclic butyrophenone derivative, 4-methylbenzenesulfonate, showed potential as a multifunctional drug candidate for treating neuropsychiatric and neurological disorders due to its strong binding affinities to serotonin and dopamine receptors (Li et al., 2014).

Safety and Hazards

“2-Phenylethyl 4-methylbenzenesulfonate” may cause an allergic skin reaction and serious eye irritation . It’s recommended to wear protective clothing and eye protection when handling this compound .

Mechanism of Action

Target of Action

It is known that many drugs and compounds exert their effects by binding to receptors, which are cellular components that produce cellular action .

Mode of Action

Toluenesulfonate esters, a group to which this compound belongs, are known to undergo nucleophilic attack or elimination . This suggests that the compound might interact with its targets, leading to changes at the molecular level.

Biochemical Pathways

It’s worth noting that the compound has been used in the synthesis of colorimetric chemosensors for the detection of cu(ii) ions , indicating that it may play a role in biochemical pathways related to metal ion detection or regulation.

Pharmacokinetics

The compound’s solubility in water, alcohols, and other polar organic solvents suggests that it may have good bioavailability.

Result of Action

The compound’s role in the synthesis of chemosensors for cu(ii) ions suggests that it may contribute to the detection or regulation of these ions at the molecular level.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. For instance, the compound’s solubility in various solvents suggests that its action and stability might be influenced by the solvent environment.

properties

IUPAC Name

2-phenylethyl 4-methylbenzenesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16O3S/c1-13-7-9-15(10-8-13)19(16,17)18-12-11-14-5-3-2-4-6-14/h2-10H,11-12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVPPUZPZPFOFPK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OCCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80196218
Record name Phenethyl tosylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80196218
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Phenylethyl 4-methylbenzenesulfonate

CAS RN

4455-09-8
Record name Phenethyl tosylate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004455098
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4455-09-8
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=142250
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Phenethyl tosylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80196218
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a stirred solution of phenethyl alcohol (0.50 mL, 4.17 mmol) in pyridine (4 mL) at 0° C. was added p-toluenesulfonyl chloride (0.80 g, 4.18 mmol). The reaction mixture was stirred for 16 h, and then diluted with ethyl acetate (75 mL). The organic solution was washed with 10% aqueous hydrochloric acid (2×25 mL), saturated aqueous sodium bicarbonate (50 mL) and brine (25 mL), then dried over anhydrous sodium sulfate and filtered. The filtrate was concentrated in vacuo and the residue was purified by column chromatography eluting with 0-20% ethyl acetate in hexane to afford the title compound as a light yellow liquid (0.59 g, 51%): 1H NMR (300 MHz, CDCl3) δ 7.69 (d, J=8.3 Hz, 2H), 7.31-7.20 (m, 5H), 7.11 (dd, J=7.4, 1.7 Hz, 2H), 4.21 (t, J=7.1 Hz, 2H), 2.96 (t, J=7.1 Hz, 2H), 2.43 (s, 3H); MS (ES+) m/z 299.2 (M+23).
Quantity
0.5 mL
Type
reactant
Reaction Step One
Quantity
0.8 g
Type
reactant
Reaction Step One
Quantity
4 mL
Type
solvent
Reaction Step One
Quantity
75 mL
Type
solvent
Reaction Step Two
Yield
51%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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